molecular formula C12H13NO B12113515 3-(Benzylamino)cyclopent-2-en-1-one CAS No. 149221-40-9

3-(Benzylamino)cyclopent-2-en-1-one

Cat. No.: B12113515
CAS No.: 149221-40-9
M. Wt: 187.24 g/mol
InChI Key: NPBZVNCHUSDMNG-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- is an organic compound with the molecular formula C12H13NO. It is a derivative of cyclopentenone, featuring a phenylmethylamino group attached to the cyclopentenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- typically involves the reaction of cyclopentenone with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high reproducibility and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone oxides, while reduction can produce cyclopentanol derivatives. Substitution reactions can result in a variety of functionalized cyclopentenone derivatives .

Scientific Research Applications

2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

149221-40-9

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-(benzylamino)cyclopent-2-en-1-one

InChI

InChI=1S/C12H13NO/c14-12-7-6-11(8-12)13-9-10-4-2-1-3-5-10/h1-5,8,13H,6-7,9H2

InChI Key

NPBZVNCHUSDMNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1NCC2=CC=CC=C2

Origin of Product

United States

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